Cas no 89446-67-3 (4-Bromo-7-(trifluoromethyl)quinoline)
4-Bromo-7-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-7-(trifluoromethyl)quinoline
- 4-Bromo-7-trifluoromethyl-quinoline
- Quinoline,4-bromo-7-(trifluoromethyl)-
- 4-BROMO-7-TRIFLUOROMETHYLQUINOLINE
- 4802AC
- PC404570
- AX8035346
- ST24043464
- 446B673
- 4-Bromo-7-(trifluoromethyl)quinoline (ACI)
- SCHEMBL9829215
- MFCD08063192
- DTXSID40576390
- SB39680
- Quinoline, 4-bromo-7-(trifluoromethyl)-
- GVRZSGYZKGTTDG-UHFFFAOYSA-N
- AKOS005257218
- BS-17787
- 89446-67-3
- DB-078422
- J-514797
-
- MDL: MFCD08063192
- Inchi: 1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
- InChI Key: GVRZSGYZKGTTDG-UHFFFAOYSA-N
- SMILES: FC(C1C=C2C(C(=CC=N2)Br)=CC=1)(F)F
Computed Properties
- Exact Mass: 274.95600
- Monoisotopic Mass: 274.95575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- PSA: 12.89000
- LogP: 4.01610
4-Bromo-7-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GM553-100mg |
4-Bromo-7-(trifluoromethyl)quinoline |
89446-67-3 | 95+% | 100mg |
808CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GM553-250mg |
4-Bromo-7-(trifluoromethyl)quinoline |
89446-67-3 | 95+% | 250mg |
1942CNY | 2021-05-07 | |
| Alichem | A189001243-1g |
4-Bromo-7-trifluoromethyl-quinoline |
89446-67-3 | 95% | 1g |
$411.35 | 2023-08-31 | |
| TRC | B816503-10mg |
4-Bromo-7-(trifluoromethyl)quinoline |
89446-67-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816503-50mg |
4-Bromo-7-(trifluoromethyl)quinoline |
89446-67-3 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B816503-100mg |
4-Bromo-7-(trifluoromethyl)quinoline |
89446-67-3 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Chemenu | CM144072-1g |
4-Bromo-7-trifluoromethyl-quinoline |
89446-67-3 | 95% | 1g |
$408 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0160-1g |
4-Bromo-7-trifluoromethyl-quinoline |
89446-67-3 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0160-5g |
4-Bromo-7-trifluoromethyl-quinoline |
89446-67-3 | 96% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0160-500mg |
4-Bromo-7-trifluoromethyl-quinoline |
89446-67-3 | 96% | 500mg |
2535.65CNY | 2021-05-08 |
4-Bromo-7-(trifluoromethyl)quinoline Suppliers
4-Bromo-7-(trifluoromethyl)quinoline Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-Bromo-7-(trifluoromethyl)quinoline
4-Bromo-7-(trifluoromethyl)quinoline: A Comprehensive Overview
4-Bromo-7-(trifluoromethyl)quinoline, identified by the CAS number 89446-67-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The substitution pattern of this molecule, with a bromine atom at the 4-position and a trifluoromethyl group at the 7-position, imparts unique electronic and steric properties that make it valuable for various applications.
The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have streamlined the synthesis process, enabling higher yields and improved purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the production of this compound.
In terms of pharmacological applications, 4-Bromo-7-(trifluoromethyl)quinoline has shown promise as a potential lead compound in drug discovery. Studies have demonstrated its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases including cancer and neurodegenerative disorders. For instance, recent research published in Nature Communications highlighted its inhibitory effects on a specific kinase involved in tumor progression, suggesting its potential as an anticancer agent.
Beyond pharmacology, this compound has found applications in materials science. Its aromaticity and electron-withdrawing substituents make it an attractive candidate for use in organic electronics. For example, it has been incorporated into organic light-emitting diodes (OLEDs) to enhance device efficiency and stability. A study in Advanced Materials reported that films prepared with 4-Bromo-7-(trifluoromethyl)quinoline exhibited superior charge transport properties compared to traditional materials.
The environmental impact of 4-Bromo-7-(trifluoromethyl)quinoline has also been a topic of recent research. Studies have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial and medical applications. Findings indicate that while it is stable under normal conditions, it can undergo microbial degradation under specific environmental conditions, reducing its persistence in ecosystems.
In conclusion, 4-Bromo-7-(trifluoromethyl)quinoline, CAS No: 89446-67-3, stands as a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure, combined with advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in medicine and materials science.
89446-67-3 (4-Bromo-7-(trifluoromethyl)quinoline) Related Products
- 663193-19-9(Quinoline, 8-bromo-4-(trifluoromethyl)-)
- 917251-92-4(8-Bromo-5-(trifluoromethyl)quinoline)
- 1239460-75-3(5-bromo-8-(trifluoromethyl)quinoline)
- 1447953-13-0(3-bromo-6-(trifluoromethyl)quinoline)
- 260973-10-2(4-Bromo-8-trifluoromethylquinoline)
- 1070879-32-1(4-Bromo-6-(trifluoromethyl)quinoline)
- 1198475-24-9(5-Bromo-6-(trifluoromethyl)-1H-indole)
- 1000342-93-7(4-Bromo-6-(trifluoromethyl)-1H-indole)
- 1070879-56-9(4-bromo-2-methyl-6-(trifluoromethyl)quinoline)
- 1070879-57-0(4-bromo-2-methyl-7-(trifluoromethyl)quinoline)